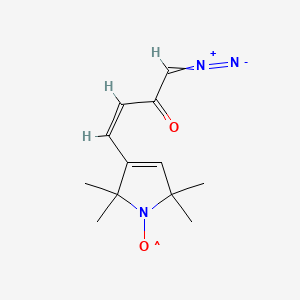
Dobpo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dobpo, also known as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, is a phosphorus-containing compound widely used as a flame retardant. It is known for its high thermal stability and effectiveness in reducing flammability in various materials, particularly in polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dobpo can be synthesized through a one-pot process involving the reaction of 9,10-dihydro-9-oxa-10-phospha-phenanthrene-10-oxide with vanillin and 2-aminobenzothiazole. The reaction is typically carried out in the presence of an acid catalyst . Another method involves the interaction of Grignard reagents with chlorophosphines, which is a more convenient synthetic route .
Industrial Production Methods: In industrial settings, this compound is produced by reacting aryl ketone with a this compound compound in the presence of an acid catalyst. This method ensures good flame retardancy and thermal stability .
Analyse Des Réactions Chimiques
Types of Reactions: Dobpo undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to engage in reactions with unsaturated groups within materials like asphalt, catalyzing the transformation of saturates into aromatics and resins .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include Grignard reagents, organolithium compounds, and halogenophosphines. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving this compound include various phosphine derivatives, which are used as flame retardants in different applications .
Applications De Recherche Scientifique
Dobpo and its derivatives have a wide range of scientific research applications. They are extensively used as flame retardants in epoxy resins, polycarbonates, and other polymeric materials. These compounds enhance the thermal stability and flame retardancy of the materials, making them suitable for use in aerospace, electronics, and construction industries . Additionally, this compound-based compounds are being explored for their potential use in reducing fire hazards and improving the safety of various materials .
Mécanisme D'action
Dobpo exerts its flame retardant effects through a combination of barrier effects in the condensed phase and flame inhibition effects in the gaseous phase. In the condensed phase, this compound promotes the formation of a dense and stable char layer, which acts as a barrier to heat and mass transfer. In the gaseous phase, this compound releases non-combustible gases and phosphorus-containing radicals, which inhibit the combustion process .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Dobpo include resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate), which are also used as flame retardants .
Uniqueness: this compound is unique in its ability to integrate multiple phosphorus oxidation states into one molecular structure, enhancing its flame retardant efficiency. This synergistic effect makes this compound-based derivatives highly effective in reducing flammability and improving the thermal stability of materials .
Propriétés
Numéro CAS |
79114-73-1 |
|---|---|
Formule moléculaire |
C12H16N3O2 |
Poids moléculaire |
234.27 g/mol |
InChI |
InChI=1S/C12H16N3O2/c1-11(2)7-9(12(3,4)15(11)17)5-6-10(16)8-14-13/h5-8H,1-4H3/b6-5- |
Clé InChI |
CVMJCZOEMPYFAJ-WAYWQWQTSA-N |
SMILES isomérique |
CC1(C=C(C(N1[O])(C)C)/C=C\C(=O)C=[N+]=[N-])C |
SMILES canonique |
CC1(C=C(C(N1[O])(C)C)C=CC(=O)C=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)

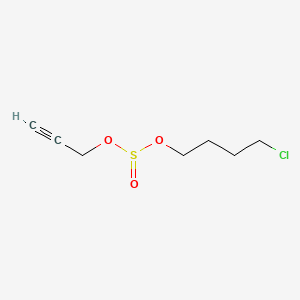
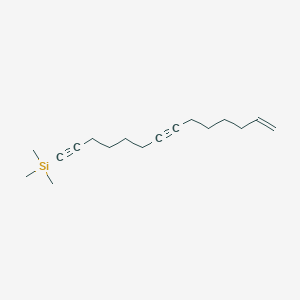
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
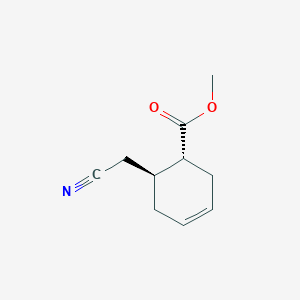

![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
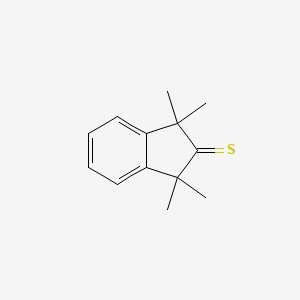
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)
![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
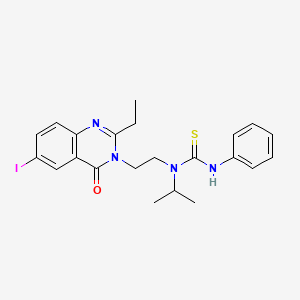
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
